CBZ-N-amido-PEG36-acid
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Overview
Description
CBZ-N-amido-PEG36-acid is a synthetic compound that belongs to the family of polyethylene glycol derivatives. It contains a carbobenzoxy-protected amino group and a terminal carboxylic acid group. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it highly versatile for various applications in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBZ-N-amido-PEG36-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid group readily reacts with primary and secondary amines under conditions such as EDC, DCC, or HATU to form a stable amide bond . The carbobenzoxy group can be selectively removed under mild conditions to expose the amine group, allowing for further conjugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches and undergoes rigorous testing for purity, stability, and solubility .
Chemical Reactions Analysis
Types of Reactions
CBZ-N-amido-PEG36-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with amines to form amide bonds.
Deprotection Reactions: The carbobenzoxy group can be removed to expose the amine group.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide coupling reactions.
DCC (N,N’-Dicyclohexylcarbodiimide): Another reagent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Used for efficient amide coupling.
Major Products Formed
The major products formed from these reactions include amide-linked compounds, which can be further modified for various applications .
Scientific Research Applications
CBZ-N-amido-PEG36-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of drugs.
Bioconjugation: Facilitates the attachment of targeting ligands or other functional moieties to drugs or biomolecules.
Nanoparticle Synthesis: Employed in the development of polymeric nanoparticles and micelles for targeted drug delivery
Mechanism of Action
The mechanism of action of CBZ-N-amido-PEG36-acid involves the formation of stable amide bonds with primary and secondary amines. The polyethylene glycol spacer enhances the solubility and biocompatibility of the resulting compounds, making them suitable for various biomedical applications. The carbobenzoxy group provides protection during synthesis and can be removed to expose the amine group for further conjugation .
Comparison with Similar Compounds
Similar Compounds
- CBZ-N-amido-PEG1-acid
- CBZ-N-amido-PEG2-acid
- CBZ-N-amido-PEG3-acid
- CBZ-N-amido-PEG4-acid
- CBZ-N-amido-PEG5-acid
- CBZ-N-amido-PEG6-acid
- CBZ-N-amido-PEG8-acid
- CBZ-N-amido-PEG10-acid
- CBZ-N-amido-PEG12-acid
- CBZ-N-amido-PEG20-acid
- CBZ-N-amido-PEG24-acid
Uniqueness
CBZ-N-amido-PEG36-acid is unique due to its long polyethylene glycol spacer, which provides enhanced solubility and biocompatibility compared to shorter polyethylene glycol derivatives. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H157NO40/c85-82(86)6-8-88-10-12-90-14-16-92-18-20-94-22-24-96-26-28-98-30-32-100-34-36-102-38-40-104-42-44-106-46-48-108-50-52-110-54-56-112-58-60-114-62-64-116-66-68-118-70-72-120-74-76-122-78-79-123-77-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-84-83(87)124-80-81-4-2-1-3-5-81/h1-5H,6-80H2,(H,84,87)(H,85,86) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWDYRIPQHNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H157NO40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1809.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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